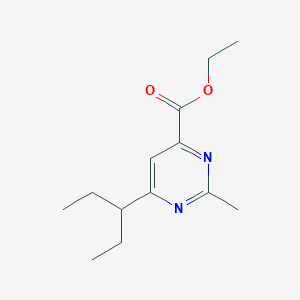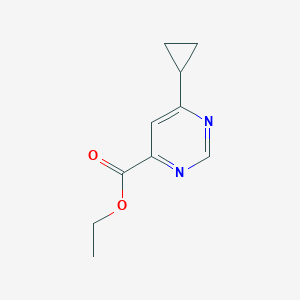
(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone
Overview
Description
Synthesis Analysis
While there are no direct synthesis methods available for AFM13, a related compound, N-(3-Amino-4-methylphenyl)benzamide, has been synthesized using a continuous flow microreactor system . This method involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model was used to optimize reaction conditions, resulting in a yield of 85.7% within 10 minutes .Scientific Research Applications
Synthesis and Structural Studies
The scientific research around compounds structurally related to (3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone primarily focuses on their synthesis, crystal structure analysis, and potential biological activities. While direct studies on this specific compound are limited, research on structurally similar compounds provides insights into the methodologies and applications that could be relevant.
Catalytic Synthesis Approaches : An efficient catalyst- and solvent-free synthesis technique has been developed for related heterocyclic amides, utilizing microwave-assisted Fries rearrangement. This method emphasizes regioselective synthesis and could be applied to similar compounds for streamlined production and environmental sustainability (Moreno-Fuquen et al., 2019).
Antitumor Activity : Some derivatives have shown promise in inhibiting the proliferation of various cancer cell lines, indicating potential antitumor applications. This suggests that structurally related compounds like this compound might also possess valuable biological activities worth exploring (Tang & Fu, 2018).
Antibacterial Properties : Research into novel antibacterial agents has identified compounds with potent activities against both Gram-positive and Gram-negative bacteria. The structural components of these compounds could inform the development of new antibiotics, potentially including derivatives of this compound (Kuramoto et al., 2003).
Synthesis and Biological Activity of Analogues : Studies on the synthesis and evaluation of triazole analogues of piperazine have revealed significant antibacterial properties against human pathogenic bacteria. Such research underscores the importance of exploring the biological activities of various chemical analogues, including those related to this compound (Nagaraj et al., 2018).
properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(3-fluoro-4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-7-2-3-8(4-10(7)12)11(15)14-5-9(13)6-14/h2-4,9H,5-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPGKSVEGICCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1491555.png)
![4-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1491556.png)

![3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491558.png)





amine hydrochloride](/img/structure/B1491568.png)

